molecular formula C11H17ClN2O B13582915 3-amino-2-benzyl-N-methylpropanamidehydrochloride

3-amino-2-benzyl-N-methylpropanamidehydrochloride

Cat. No.: B13582915
M. Wt: 228.72 g/mol
InChI Key: FIGILWZCLSGLBE-UHFFFAOYSA-N
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Description

3-amino-2-benzyl-N-methylpropanamidehydrochloride is a chemical compound with the molecular formula C11H17ClN2O. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a benzyl group, and a methylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-benzyl-N-methylpropanamidehydrochloride typically involves the reaction of benzylamine with N-methylpropanamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is the final compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-benzyl-N-methylpropanamidehydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-amino-2-benzyl-N-methylpropanamidehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-amino-2-benzyl-N-methylpropanamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-amino-2-benzyl-N-methylpropanamidehydrochloride can be compared with similar compounds such as 2-amino-N-benzyl-N-methylpropanamidehydrochloride. While both compounds share structural similarities, this compound is unique in its specific arrangement of functional groups, which can lead to different chemical and biological properties.

List of Similar Compounds

  • 2-amino-N-benzyl-N-methylpropanamidehydrochloride
  • 3-amino-2-benzyl-N-methylpropanamide
  • N-benzyl-N-methylpropanamide

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

2-(aminomethyl)-N-methyl-3-phenylpropanamide;hydrochloride

InChI

InChI=1S/C11H16N2O.ClH/c1-13-11(14)10(8-12)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3,(H,13,14);1H

InChI Key

FIGILWZCLSGLBE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CC1=CC=CC=C1)CN.Cl

Origin of Product

United States

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